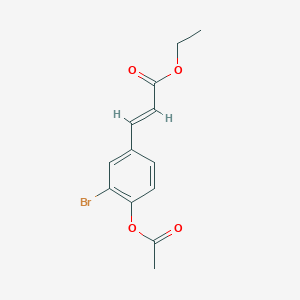

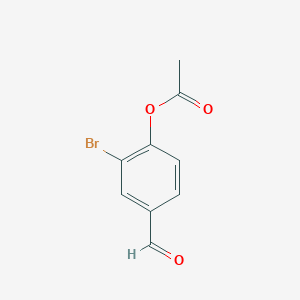

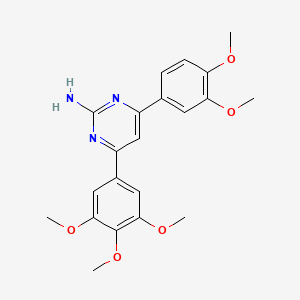

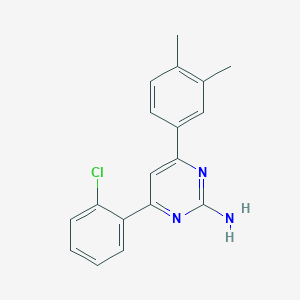

![molecular formula C13H8BrFN2 B6348055 2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine CAS No. 475992-39-3](/img/structure/B6348055.png)

2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine

Overview

Description

“2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 475992-39-3 . It has a molecular weight of 291.12 . The IUPAC name for this compound is this compound .

Synthesis Analysis

Imidazopyridine, the core structure of this compound, is an important fused bicyclic 5–6 heterocycle . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H8BrFN2/c14-10-5-4-9(7-11(10)15)12-8-17-6-2-1-3-13(17)16-12/h1-8H . This code provides a specific representation of the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the search results, imidazopyridines in general are known to undergo various types of reactions. These include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 291.12 .Scientific Research Applications

2-BFPIP has a wide range of applications in scientific research, including its use as a ligand for metal complexes, a precursor for other compounds, and an inhibitor of enzymes. As a ligand, 2-BFPIP has been used in the synthesis of various metal complexes, such as copper, iron, and zinc complexes. As a precursor, 2-BFPIP has been used in the synthesis of various other compounds, such as 2-(4-bromo-3-fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid and this compound-5-carboxylic acid. As an inhibitor, 2-BFPIP has been used in the inhibition of various enzymes, such as acetylcholinesterase, xanthine oxidase, and cyclooxygenase-2.

Mechanism of Action

2-BFPIP acts as an inhibitor of enzymes through a mechanism known as “competitive inhibition”. This mechanism involves the binding of the inhibitor to the active site of the enzyme, thus preventing the binding of the substrate. This prevents the enzyme from catalyzing the reaction, thus inhibiting the enzyme’s activity.

Biochemical and Physiological Effects

2-BFPIP has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the brain, which can result in increased cognitive function. 2-BFPIP has also been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the metabolism of purines. This inhibition of xanthine oxidase can lead to decreased levels of uric acid in the body, which can result in decreased risk of gout.

Advantages and Limitations for Lab Experiments

The use of 2-BFPIP in lab experiments has several advantages. First, it is relatively easy to synthesize, making it readily available for use in experiments. Second, it is relatively stable, making it suitable for use in long-term experiments. Finally, it is relatively non-toxic, making it safe to handle in the lab.

The use of 2-BFPIP in lab experiments also has several limitations. First, it is insoluble in water, making it difficult to use in aqueous solutions. Second, it is relatively expensive, making it cost-prohibitive for use in large-scale experiments. Finally, it is relatively unstable, making it unsuitable for use in long-term experiments.

Future Directions

There are several potential future directions for the use of 2-BFPIP in scientific research. First, it could be used in the development of new drugs and treatments for various diseases, such as Alzheimer’s disease and gout. Second, it could be used in the development of new catalysts for chemical reactions. Finally, it could be used in the development of new materials for use in electronics and other applications.

properties

IUPAC Name |

2-(3-bromo-4-fluorophenyl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrFN2/c14-10-7-9(4-5-11(10)15)12-8-17-6-2-1-3-13(17)16-12/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVYXKVLJIXHSKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)C3=CC(=C(C=C3)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.